molecular formula C12H17ClN2O3S B1608946 4-(3-Butylureido)-2-methylbenzenesulfonylchloride CAS No. 678185-73-4

4-(3-Butylureido)-2-methylbenzenesulfonylchloride

Cat. No.: B1608946
CAS No.: 678185-73-4
M. Wt: 304.79 g/mol
InChI Key: SQAXKSRGKWAYEX-UHFFFAOYSA-N
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Description

4-(3-Butylureido)-2-methylbenzenesulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The structure of this compound includes a sulfonyl chloride group attached to a benzene ring, which is further substituted with a butylureido group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with 3-butylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Butylureido)-2-methylbenzenesulfonylchloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Hydrolysis: Formation of 4-(3-Butylureido)-2-methylbenzenesulfonic acid.

    Reduction: Formation of 4-(3-Butylureido)-2-methylbenzenesulfonamide.

Scientific Research Applications

4-(3-Butylureido)-2-methylbenzenesulfonylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Butylureido)-2-methylbenzenesulfonylchloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Heptylureido)-2-methylbenzenesulfonylchloride
  • 4-(3-Butylureido)-2-ethylbenzenesulfonylchloride
  • 4-(3-Butylureido)-2-methylbenzenesulfonamide

Uniqueness

4-(3-Butylureido)-2-methylbenzenesulfonylchloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the butylureido group and the sulfonyl chloride functionality allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(butylcarbamoylamino)-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-3-4-7-14-12(16)15-10-5-6-11(9(2)8-10)19(13,17)18/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAXKSRGKWAYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373851
Record name 4-(3-butyl-ureido)-2-methyl-benzenesulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678185-73-4
Record name 4-(3-butyl-ureido)-2-methyl-benzenesulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 678185-73-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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